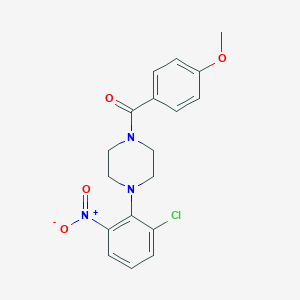
1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chloro-nitro-phenyl group and a methoxy-phenyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline. This intermediate is then reacted with piperazine under controlled conditions to yield 4-(2-chloro-6-nitro-phenyl)-piperazine. The final step involves the reaction of this intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amines: Reduction of the nitro group yields amines.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE is studied for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into new therapeutic targets.
Medicine
The compound is investigated for its potential medicinal properties, including its role as an inhibitor in various biochemical pathways. It may serve as a lead compound for developing new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(2-Chloro-phenyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone
- [4-(2-Nitro-phenyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone
- [4-(2-Chloro-6-nitro-phenyl)-piperazin-1-yl]-(4-hydroxy-phenyl)-methanone
Uniqueness
The presence of both chloro and nitro groups in 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C18H18ClN3O4 |
|---|---|
Molekulargewicht |
375.8g/mol |
IUPAC-Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-14-7-5-13(6-8-14)18(23)21-11-9-20(10-12-21)17-15(19)3-2-4-16(17)22(24)25/h2-8H,9-12H2,1H3 |
InChI-Schlüssel |
RIHMZRJSBOXKJG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















